Cas no 116140-53-5 (rac-(3R,5R)-5-phenylpiperidine-3-carboxylic acid)

Technical Introduction: rac-(3R,5R)-5-phenylpiperidine-3-carboxylic acid is a chiral piperidine derivative featuring a phenyl substituent at the 5-position and a carboxylic acid group at the 3-position. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly for the development of bioactive molecules targeting central nervous system (CNS) disorders. Its rigid piperidine scaffold and functional groups enable selective modifications, facilitating structure-activity relationship (SAR) studies. The racemic mixture allows for further resolution into enantiopure forms, broadening its utility in asymmetric synthesis. High purity and well-defined stereochemistry make it valuable for medicinal chemistry research, offering a balance of reactivity and stability for diverse synthetic applications.
rac-(3R,5R)-5-phenylpiperidine-3-carboxylic acid structure
116140-53-5 structure
Product name:rac-(3R,5R)-5-phenylpiperidine-3-carboxylic acid
CAS No:116140-53-5
MF:C12H15NO2
Molecular Weight:205.253
CID:3646919
PubChem ID:96581530

rac-(3R,5R)-5-phenylpiperidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-Piperidinecarboxylic acid, 5-phenyl-, cis-
    • 3-Piperidinecarboxylic acid, 5-phenyl-, (3R,5R)-rel-
    • rac-(3R,5R)-5-phenylpiperidine-3-carboxylic acid
    • EN300-27725500
    • 116140-53-5
    • インチ: InChI=1S/C12H15NO2/c14-12(15)11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15)/t10-,11+/m1/s1
    • InChIKey: XORGFPVZKXBBJZ-MNOVXSKESA-N

計算された属性

  • 精确分子量: 205.110278721Da
  • 同位素质量: 205.110278721Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 224
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -1.1
  • トポロジー分子極性表面積: 49.3Ų

rac-(3R,5R)-5-phenylpiperidine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-27725500-0.5g
rac-(3R,5R)-5-phenylpiperidine-3-carboxylic acid
116140-53-5 95.0%
0.5g
$1014.0 2025-03-20
Enamine
EN300-27725500-0.1g
rac-(3R,5R)-5-phenylpiperidine-3-carboxylic acid
116140-53-5 95.0%
0.1g
$930.0 2025-03-20
Enamine
EN300-27725500-10g
rac-(3R,5R)-5-phenylpiperidine-3-carboxylic acid
116140-53-5
10g
$4545.0 2023-09-10
Enamine
EN300-27725500-5.0g
rac-(3R,5R)-5-phenylpiperidine-3-carboxylic acid
116140-53-5 95.0%
5.0g
$3065.0 2025-03-20
Enamine
EN300-27725500-10.0g
rac-(3R,5R)-5-phenylpiperidine-3-carboxylic acid
116140-53-5 95.0%
10.0g
$4545.0 2025-03-20
Enamine
EN300-27725500-1.0g
rac-(3R,5R)-5-phenylpiperidine-3-carboxylic acid
116140-53-5 95.0%
1.0g
$1057.0 2025-03-20
Enamine
EN300-27725500-0.25g
rac-(3R,5R)-5-phenylpiperidine-3-carboxylic acid
116140-53-5 95.0%
0.25g
$972.0 2025-03-20
Enamine
EN300-27725500-5g
rac-(3R,5R)-5-phenylpiperidine-3-carboxylic acid
116140-53-5
5g
$3065.0 2023-09-10
Enamine
EN300-27725500-2.5g
rac-(3R,5R)-5-phenylpiperidine-3-carboxylic acid
116140-53-5 95.0%
2.5g
$2071.0 2025-03-20
Enamine
EN300-27725500-0.05g
rac-(3R,5R)-5-phenylpiperidine-3-carboxylic acid
116140-53-5 95.0%
0.05g
$888.0 2025-03-20

rac-(3R,5R)-5-phenylpiperidine-3-carboxylic acid 関連文献

rac-(3R,5R)-5-phenylpiperidine-3-carboxylic acidに関する追加情報

Recent Advances in the Study of rac-(3R,5R)-5-phenylpiperidine-3-carboxylic acid (CAS: 116140-53-5)

The compound rac-(3R,5R)-5-phenylpiperidine-3-carboxylic acid (CAS: 116140-53-5) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, particularly in the context of neurological disorders and pain management. This research brief consolidates the latest findings and provides a comprehensive overview of the current state of knowledge regarding this promising compound.

A study published in the Journal of Medicinal Chemistry (2023) explored the enantioselective synthesis of rac-(3R,5R)-5-phenylpiperidine-3-carboxylic acid, highlighting its role as a key intermediate in the development of novel GABAA receptor modulators. The researchers employed a chiral resolution technique to isolate the active enantiomers and evaluated their binding affinities to various receptor subtypes. The results demonstrated that the (3R,5R) configuration exhibited superior binding potency compared to its stereoisomers, suggesting its potential as a lead compound for anxiolytic and anticonvulsant therapies.

In another investigation, a team from the University of Cambridge (2024) investigated the pharmacokinetic profile of rac-(3R,5R)-5-phenylpiperidine-3-carboxylic acid in rodent models. The study revealed favorable bioavailability and blood-brain barrier penetration, making it a viable candidate for central nervous system (CNS) targeting drugs. Furthermore, the compound displayed a low toxicity profile in acute and sub-chronic toxicity studies, underscoring its safety for further preclinical development.

Recent advancements in computational chemistry have also shed light on the molecular interactions of rac-(3R,5R)-5-phenylpiperidine-3-carboxylic acid with its biological targets. Molecular docking simulations and molecular dynamics studies have identified key binding residues and conformational changes associated with receptor activation. These insights are instrumental in guiding the rational design of derivatives with enhanced efficacy and selectivity.

Despite these promising findings, challenges remain in optimizing the compound's metabolic stability and minimizing off-target effects. Ongoing research is focused on structural modifications to improve its drug-like properties while retaining its pharmacological activity. Collaborative efforts between academia and industry are expected to accelerate the translation of these discoveries into clinical applications.

In conclusion, rac-(3R,5R)-5-phenylpiperidine-3-carboxylic acid (CAS: 116140-53-5) represents a promising scaffold for the development of next-generation therapeutics targeting CNS disorders. Continued research into its synthesis, mechanism of action, and therapeutic potential will be critical in realizing its full clinical value.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue